Steric and Lipophilicity Differences
The 2,6-dimethyl substitution on the morpholine ring introduces substantial steric bulk compared to unsubstituted morpholine analogs. The calculated XLogP3 value for 2-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is 1.2, compared to XLogP of 0.4 for the unsubstituted analog 2-chloro-1-(morpholin-4-yl)propan-1-one (CAS 54022-76-3), representing a 3-fold increase in computed lipophilicity [1] [2]. The 2,6-dimethylmorpholine component contributes steric and electronic effects that potentially improve selectivity in synthetic pathways by restricting conformational flexibility at the morpholine nitrogen and modulating the local electronic environment of the reactive chloroacetamide moiety [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular complexity |
|---|---|
| Target Compound Data | XLogP3: 1.2; Complexity: 188 |
| Comparator Or Baseline | 2-Chloro-1-(morpholin-4-yl)propan-1-one (CAS 54022-76-3): XLogP3: 0.4; Complexity: 145 |
| Quantified Difference | XLogP3 difference: +0.8 (3× higher calculated lipophilicity); Complexity difference: +43 |
| Conditions | Computed physicochemical properties derived from molecular structure |
Why This Matters
Increased lipophilicity and steric bulk directly affect membrane permeability, protein binding, and reaction kinetics in both synthetic chemistry and biological assays, making this compound functionally non-interchangeable with unsubstituted morpholine analogs.
- [1] Kuujia, Product Entry: Cas no 115840-37-4, Computed Properties: XLogP3 1.2, Complexity 188 View Source
- [2] Chem960, Entry for CAS 54022-76-3 (2-chloro-1-(morpholin-4-yl)propan-1-one), XLogP 0.4, Complexity 145 View Source
- [3] Kuujia, Product Entry: Cas no 115840-37-4, Description of steric and electronic effects of 2,6-dimethylmorpholine component View Source
